Product packaging for Dimethyl cyclobutane-1,2-dicarboxylate(Cat. No.:CAS No. 2607-03-6)

Dimethyl cyclobutane-1,2-dicarboxylate

Cat. No.: B1607461
CAS No.: 2607-03-6
M. Wt: 172.18 g/mol
InChI Key: WEPHXFVXUXMCLE-UHFFFAOYSA-N
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Description

Overview of Cyclobutane (B1203170) Derivatives in Chemical Science

Cyclobutane derivatives are a class of organic compounds characterized by a central four-membered carbon ring. This ring structure is notable for its significant ring strain, with a strain energy of approximately 26.3 kcal mol⁻¹, second only to cyclopropane (B1198618) among saturated monocarbocycles. nih.gov This inherent strain imparts unique reactivity and conformational preferences that chemists can exploit in synthesis. nbinno.comresearchgate.net Despite this strain, cyclobutane rings are generally stable at room temperature, allowing them to be handled in standard laboratory settings. researchgate.net

The cyclobutane motif, while relatively rare, is found in natural products, particularly in plant and marine species. nih.gov A notable example is pentacycloanammoxic acid, a compound composed of five fused cyclobutane units found in bacteria that perform the anammox process. wikipedia.org In medicinal chemistry, the cyclobutane ring is increasingly utilized as a structural motif in drug candidates. nih.gov Its rigid, puckered three-dimensional structure can be used to provide conformational restriction to a molecule, which is a valuable strategy in drug design. lifechemicals.com Furthermore, incorporating a cyclobutane fragment can improve properties such as metabolic stability and can serve as an isostere for other groups, like aryl rings or alkenes, without significantly altering the electronic properties of the parent molecule. nih.govlifechemicals.com

In the broader field of organic synthesis, cyclobutane derivatives are highly valued as versatile building blocks. researchgate.netresearchgate.net Their unique chemical properties allow for a variety of transformations, including ring-opening reactions, ring expansions, and rearrangements, which provide access to more complex molecular architectures. researchgate.netacs.org The ability to undergo facile ring cleavage under various conditions—such as thermal, photochemical, acidic, or basic—makes them useful starting materials for constructing diverse chemical structures. researchgate.net

Significance of Dimethyl Cyclobutane-1,2-dicarboxylate as a Research Target

This compound is a specific diester derivative of cyclobutane that serves as a key subject in academic and industrial research. Its significance lies primarily in its role as a versatile intermediate and building block for the synthesis of more complex molecules and materials. The compound exists as different stereoisomers (cis and trans), which allows for stereoselective synthesis, a critical aspect of modern organic chemistry. nih.govnist.gov

The diester functionality provides reactive handles for further chemical modifications. For example, the ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which is a precursor for creating polymers or other functional materials. rsc.org Research has shown that the cyclobutane ring in such derivatives can be cleaved upon heating, making them promising building blocks for thermally recyclable or degradable materials. rsc.org

Furthermore, this compound and its analogues are used in mechanistic studies. For instance, research on the thermal decomposition of these compounds provides insights into the competing pathways of cycloreversion (cracking) and stereochemical isomerization. rsc.org Studies have shown that the ratio of cracking to isomerization is highly dependent on the substitution pattern on the cyclobutane ring, a finding that is crucial for controlling reaction outcomes in synthetic applications. rsc.org The compound and its parent anhydride (B1165640) are also used in photochemical reactions, such as the [2+2] cycloaddition, a fundamental method for constructing four-membered rings. prepchem.comorgsyn.org

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound nih.gov
Molecular Formula C₈H₁₂O₄ nih.govnist.govncats.io
Molecular Weight 172.18 g/mol nih.govnih.gov
CAS Number 3396-20-1 (unspecified stereochemistry) nist.govnih.govnist.gov
Isomers cis-Dimethyl cyclobutane-1,2-dicarboxylate nih.gov
trans-Dimethyl cyclobutane-1,2-dicarboxylate nist.govchemicalbook.com

Historical Context of Cyclobutane Ring Synthesis and Applications

The study of cyclobutanes dates back to the early 20th century. The parent compound, cyclobutane, was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene. wikipedia.org For many years, cyclobutane itself was considered a chemical curiosity with no significant biological or commercial importance. wikipedia.org However, the development of synthetic methodologies in the following decades unlocked the potential of its more complex derivatives. nih.gov

A variety of methods have been established for the regioselective and stereoselective synthesis of substituted cyclobutane rings. researchgate.net One of the most fundamental and widely used methods is the [2+2] cycloaddition reaction, where two alkene components are joined together to form a four-membered ring, often initiated by ultraviolet (UV) light. wikipedia.org This photochemical approach is particularly effective for creating cyclobutane systems and is exemplified in nature by the formation of thymine (B56734) dimers in DNA upon exposure to UV radiation. wikipedia.org

Other classical methods for synthesizing the cyclobutane skeleton include the dimerization of ketenes with electron-rich alkenes to form cyclobutanones and the dehalogenation of 1,4-dihalobutanes using reducing metals. wikipedia.org The synthesis of this compound and its precursors often employs these foundational principles. For instance, its anhydride can be synthesized via the photochemical reaction between dimethyl maleic anhydride and ethylene (B1197577). prepchem.com The continuous refinement of these synthetic routes has made cyclobutane derivatives, including this compound, more accessible, fostering their increasing application in medicinal chemistry, materials science, and as versatile intermediates in organic synthesis. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O4 B1607461 Dimethyl cyclobutane-1,2-dicarboxylate CAS No. 2607-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclobutane-1,2-dicarboxylate
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InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WEPHXFVXUXMCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90948947
Record name Dimethyl cyclobutane-1,2-dicarboxylate
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Molecular Weight

172.18 g/mol
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CAS No.

3396-20-1, 2607-03-6
Record name Dimethyl cyclobutane-1,2-dicarboxylate
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Record name 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, cis-
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Record name Dimethyl cyclobutane-1,2-dicarboxylate
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Record name Dimethyl cyclobutane-1,2-dicarboxylate
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Record name Dimethyl cyclobutane-1,2-dicarboxylate
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Record name Dimethyl cyclobutane-1,2-dicarboxylate
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Synthetic Methodologies for Dimethyl Cyclobutane 1,2 Dicarboxylate and Its Precursors

Esterification Reactions of 1,2-Cyclobutanedicarboxylic Acid with Methanol (B129727)

The conversion of 1,2-cyclobutanedicarboxylic acid to its corresponding dimethyl ester is most commonly achieved through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating the dicarboxylic acid with an excess of methanol. masterorganicchemistry.commasterorganicchemistry.com

The mechanism proceeds through several key steps. Initially, an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comyoutube.com This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. youtube.com The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers, which converts one of the hydroxyl groups into a good leaving group (water). masterorganicchemistry.comyoutube.com Elimination of water and final deprotonation of the carbonyl oxygen by a base (such as another molecule of methanol) regenerates the acid catalyst and yields the final ester product. youtube.com

Since the reaction is an equilibrium, it is governed by Le Châtelier's principle. To achieve high yields of dimethyl cyclobutane-1,2-dicarboxylate, methanol is typically used as the solvent, ensuring it is present in a large excess to drive the reaction toward the product side. masterorganicchemistry.commasterorganicchemistry.com Another strategy to maximize yield is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus or a suitable desiccant. masterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification

Parameter Condition Purpose Citation
Reactants 1,2-Cyclobutanedicarboxylic Acid, Methanol Dicarboxylic acid and alcohol masterorganicchemistry.com
Catalyst Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) Protonates the carbonyl to activate it for nucleophilic attack masterorganicchemistry.com
Solvent Methanol (in large excess) Serves as both reactant and solvent; drives equilibrium to products masterorganicchemistry.com

| Process Aid | Dean-Stark apparatus or desiccant | Removes water byproduct to drive equilibrium to products | masterorganicchemistry.com |

Photocycloaddition Strategies

Photochemical methods, particularly [2+2] cycloadditions, provide a powerful and direct route to the cyclobutane (B1203170) skeleton from readily available alkene precursors. These reactions involve the light-induced formation of two new sigma bonds to create the four-membered ring.

[2+2] Photodimerization of Maleates and Related Esters

The [2+2] photodimerization of esters of maleic acid (a cis-alkene) or fumaric acid (a trans-alkene) is a cornerstone strategy for synthesizing 1,2,3,4-tetrasubstituted cyclobutanes, including the dicarboxylate framework. nih.govresearchgate.net The reaction involves the excitation of an alkene to an electronically excited state, which then reacts with a ground-state alkene to form the cyclobutane ring. researchgate.net While maleic anhydride (B1165640) is known to undergo this cycloaddition, related esters like dimethyl maleate (B1232345) can also be used. researchgate.netgoogle.com The stereochemistry of the starting alkene is often reflected in the final product, making this a stereospecific reaction under certain conditions.

Solvent-Free Photodimerization Techniques

Performing photodimerization in the absence of a solvent, typically in the crystalline solid state, offers significant advantages in terms of efficiency, selectivity, and environmental impact. nih.gov In such topochemically controlled reactions, the arrangement of the reactant molecules within the crystal lattice pre-determines the structure of the product. mdpi.com For a [2+2] photodimerization to occur in the solid state, the reactant molecules must be packed in a way that aligns the double bonds of adjacent molecules in parallel and within a specific proximity, generally less than 4.2 Å. nih.govmdpi.com Irradiation of crystalline α,ω-diarylpolyene esters has been shown to yield the corresponding cyclobutane dimer, demonstrating the efficacy of this solvent-free approach. nih.gov

Photosensitized Cycloadditions

In many cases, direct irradiation of an alkene does not efficiently lead to the desired [2+2] cycloaddition product. Photosensitization is a widely used technique to overcome this limitation. researchgate.netnih.gov A photosensitizer, such as acetophenone (B1666503) or thioxanthone, is a molecule that absorbs light, becomes excited, and then transfers its energy to a reactant molecule. researchgate.netacs.org This energy transfer typically populates the triplet excited state of the alkene, which has a longer lifetime and different reactivity compared to the singlet state, facilitating the cycloaddition. nih.gov

The choice of sensitizer (B1316253) is critical and depends on the photophysical properties of the reactants. For example, the photocycloaddition of N-aryl maleimides requires a sensitizer like thioxanthone (triplet energy ET = 65.5 kcal/mol), whereas N-alkyl maleimides can often react under direct irradiation. acs.org This strategy enables cycloadditions that would otherwise be inefficient and allows for the use of longer wavelength light, which can prevent side reactions. nih.govacs.org

Table 2: Comparison of Direct vs. Photosensitized Cycloaddition of Maleimides

Reaction Type N-Substituent Irradiation Wavelength Catalyst/Sensitizer Outcome Citation
Direct Photocycloaddition N-Alkyl 370 nm (UVA) None Good to high yields acs.org

| Photosensitized Cycloaddition | N-Aryl | 440 nm (Visible) | Thioxanthone | Good yields, requires sensitizer | acs.org |

Stereoselective Control in Photocycloaddition

Controlling the stereochemistry of the four contiguous centers on the cyclobutane ring is a significant challenge and a key focus of research. The stereochemical outcome of a [2+2] photocycloaddition is highly dependent on the reaction mechanism and conditions. For instance, the photosensitized cycloaddition of maleic anhydride with alkenes can lead to specific stereoisomers. nih.govresearchgate.net

A notable strategy for controlling stereoselectivity involves intramolecular reactions. While intermolecular [2+2] photocycloadditions of thiomaleimides are known to exclusively form exo isomers, tethering the reacting partners to create an intramolecular system completely reverses the selectivity, quantitatively generating the endo adduct. nih.gov This reversal is attributed to the conformational constraints imposed by the tether, which favors a different approach of the reacting partners in the transition state. nih.gov The stereochemistry of the starting alkene is also a critical factor; dimerization of a cis-alkene (like a maleate) will generally yield a different set of stereoisomers than the dimerization of a trans-alkene (like a fumarate).

Influence of Crystal Packing on Solid-State Photoreactions

The success and stereochemical outcome of solvent-free photodimerizations are dictated by the principles of topochemistry, famously articulated by Schmidt. mdpi.com According to these principles, a bimolecular reaction in a crystal is only possible if the reacting centers of adjacent molecules are positioned appropriately. For [2+2] photocycloadditions, this requires the double bonds to be parallel and separated by a distance of approximately 4.2 Å or less. nih.govmdpi.com

The crystal packing motif directly controls which, if any, product can form. For example, (E,E)-1-pentafluorophenyl-4-phenyl-1,3-butadiene undergoes a double [2+2] photocycloaddition in the solid state because the perfluorination of the benzene (B151609) ring steers the molecules into a head-to-tail stacking arrangement, with reactive double bonds separated by distances of 3.724 Å and 3.895 Å. nih.gov In contrast, the parent diphenylbutadiene is photochemically stable in the solid state because its 'herringbone' crystal packing is unfavorable for cycloaddition. nih.gov The solvent used for crystallization can also play a crucial role, as different solvents can lead to different crystal polymorphs or solvates, each with a unique molecular arrangement that may either enable or inhibit a solid-state reaction. nih.govnih.gov

Table 3: Influence of Crystal Packing on Solid-State [2+2] Photocycloaddition

Compound Key Structural Feature Intermolecular Distance (C=C) Solid-State Reactivity Citation
(E)-3-(naphthalen-2-yl) acrylic acid Head-to-head packing ~3.917 Å Effective [2+2] photocycloaddition mdpi.com
(E,E)-1-Pentafluorophenyl-4-phenyl-1,3-butadiene Head-to-tail stacking 3.724 Å and 3.895 Å Double [2+2] photocycloaddition nih.gov

Cross-[2+2] Photocycloaddition Reactions for Substituted Cyclobutanes

The [2+2] photocycloaddition stands as a cornerstone in photochemical synthesis and is one of the most widely used methods for constructing cyclobutane rings. acs.org This reaction typically involves the excitation of an alkene to a reactive state, which then combines with another alkene in a stepwise fashion through a diradical intermediate to form the four-membered ring. wikipedia.org While effective for dimerizations and many intramolecular reactions, the cross-cycloaddition of two different olefins to form unsymmetrically substituted cyclobutanes presents significant challenges. acs.orgbaranlab.org

Utilizing Unsymmetrical Olefins

The heterodimerization of two different, or unsymmetrical, olefins via [2+2] photocycloaddition is a complex task. acs.org The success of such reactions is highly dependent on the specific steric and electronic characteristics of the reacting monomers. baranlab.org Often, attempts to cross-couple two different alkenes can lead to complex mixtures of byproducts, making purification and isolation of the desired product difficult. acs.org The development of methods that can control the chemo- and regioselectivity of these reactions is a key area of research in synthetic organic chemistry.

Achieving Chiral Cyclobutane Systems

The synthesis of chiral cyclobutanes, which are prevalent in bioactive molecules and natural products, is a formidable challenge. chemistryviews.org Recent advancements have focused on visible-light-induced asymmetric [2+2] cycloadditions, which offer a powerful strategy for controlling stereochemistry. chemistryviews.org

One successful approach involves a cascade reaction combining an Iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition. chemistryviews.org This method, which uses a chiral phosphoramidite-based ligand, produces enantioenriched oxa- ntu.ac.uknih.gov-bicyclic heptanes with good yields and excellent enantioselectivities. chemistryviews.org

A particularly innovative strategy employs a chiral rhodium Lewis acid complex that serves a dual role: it acts as the chiral entity to induce stereocontrol and as the light-harvesting antenna that absorbs visible light. acs.org This system directly activates the substrate-catalyst complex to an excited state, which then reacts with a co-substrate in a highly stereocontrolled intermolecular [2+2] cycloaddition. acs.org This method has proven effective in creating a variety of complex cyclobutanes, including those with vicinal all-carbon-quaternary stereocenters, with exceptional levels of enantiomeric excess (ee) and diastereoselectivity (d.r.). acs.org

Table 1: Enantioselective [2+2] Cycloaddition Catalyzed by a Chiral Rhodium Complex acs.org This table presents selected results from the study on visible-light-activated intermolecular [2+2] cycloadditions.

EntryAlkene SubstrateEnone SubstrateYield (%)d.r.ee (%)
11,1-Diphenylethylene2-Cyclopentenone94>20:199
21,1-Diphenylethylene2-Cyclohexenone92>20:199
3(E)-1,2-Diphenylethene2-Cyclopentenone85>20:198
4Indene2-Cyclohexenone8812:196

Lewis Acid Control in Photocycloaddition Reactions

Lewis acids can significantly influence the outcome of [2+2] cycloaddition reactions by increasing the accepting ability of an electrophilic reaction partner. arizona.edu The use of Lewis acid catalysis can promote cycloadditions between olefin pairs that would not otherwise react. arizona.edu Studies indicate that weak Lewis acids are often well-suited for these transformations, as stronger Lewis acids may cause decomposition of the resulting cyclobutane products. arizona.edu

In the context of photochemical reactions, Lewis acids can alter the reaction pathway. For instance, in certain intramolecular [2+2] photocycloadditions, the uncatalyzed reaction proceeds through a singlet excited state, whereas the Lewis acid-catalyzed version follows a triplet pathway with a higher reaction rate. acs.org A groundbreaking development is the use of a chiral Lewis acid that can be directly excited by visible light. acs.org This approach avoids the need for a separate photosensitizer, streamlining the process and allowing the chiral catalyst to directly control the stereochemistry of the excited-state reaction. acs.org Chiral rhodium Lewis acids have been used to catalyze crossed [2+2]-photocycloadditions with high enantioselectivity under visible light. rsc.org

Ring Contraction Methodologies from Pyrrolidines

An alternative and highly stereoselective route to substituted cyclobutanes involves the ring contraction of readily available pyrrolidines. nih.govnih.gov This contractive synthesis is particularly valuable for creating cyclobutanes with multiple, contiguous stereocenters. ntu.ac.uknih.gov

Iodonitrene Chemistry and Radical Pathways

This ring contraction method is mediated by iodonitrene chemistry and proceeds through a radical pathway. nih.govnih.gov The reaction is typically initiated by treating the pyrrolidine (B122466) substrate with an iodonitrene species generated in situ. acs.orgacs.org This leads to an electrophilic amination of the pyrrolidine, which sets the stage for nitrogen extrusion and ring contraction. acs.org The involvement of a radical pathway is supported by mechanistic studies, including radical trapping experiments which show that the formation of the cyclobutane product is suppressed in the presence of radical scavengers like TEMPO. acs.org

Stereospecificity via 1,4-Biradical Intermediates

The remarkable stereospecificity of this ring contraction is a key feature of the methodology. acs.orgnih.gov The proposed mechanism involves the formation of a reactive 1,1-diazene intermediate following the initial amination. acs.orgacs.org This intermediate undergoes nitrogen extrusion to generate a singlet 1,4-biradical species. acs.orgacs.org

The stereochemical outcome of the reaction is determined at this stage. The 1,4-biradical intermediate rapidly undergoes intramolecular cyclization via C-C bond formation to yield the cyclobutane product. acs.orgacs.org This ring closure is so fast that it effectively prevents the loss of stereochemical information from the starting pyrrolidine. acs.org As a result, the synthesis proceeds with a high degree of stereoretention; cis-substituted pyrrolidines yield cis-cyclobutanes, and trans-substituted pyrrolidines yield trans-cyclobutanes with excellent control over the diastereomeric and enantiomeric purity. nih.govacs.org This "memory of chirality" allows for the synthesis of novel, enantiopure cyclobutane derivatives. acs.org Computational studies using density functional theory (DFT) support the proposed mechanism involving a 1,4-biradical intermediate that can collapse without a barrier to the final cyclobutane product. nih.gov

Table 2: Stereospecific Ring Contraction of Pyrrolidine Derivatives acs.orgnih.gov This table highlights the stereoretentive nature of the conversion from pyrrolidines to cyclobutanes.

EntryStarting PyrrolidineProduct CyclobutaneYield (%)Diastereomeric Ratio (d.r.)
1cis-45 (dicarboxylate)cis-4639>20:1
2trans-49trans-5055>20:1

Cycloaddition Reactions Involving Diazo Compounds

Diazo compounds are highly versatile reagents in organic synthesis, capable of reacting with or without the retention of their nitrogen atoms. nih.gov Their utility in forming cyclic structures is particularly notable. In the context of cyclobutane synthesis, diazo compounds primarily participate through cycloaddition pathways that generate reactive intermediates, which can subsequently rearrange or dimerize to form the desired four-membered ring.

1,3-Dipolar Cycloaddition Pathways

The reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring is known as a 1,3-dipolar cycloaddition, or Huisgen cycloaddition. wikipedia.orgwikipedia.org Diazoalkanes are classic examples of 1,3-dipoles that readily react with dipolarophiles such as alkenes. wikipedia.org In the synthesis of cyclobutane precursors, a common strategy involves the reaction of a diazo compound, like dimethyl diazomalonate, with an alkene. This reaction is typically regioselective and proceeds via a syn addition, preserving the stereochemistry of the alkene dipolarophile. wikipedia.org

The initial product of this cycloaddition is a Δ¹-pyrazoline. uni-muenchen.de This intermediate is often unstable and can be in equilibrium with its more thermodynamically stable tautomer, a Δ²-pyrazoline. wikipedia.orguni-muenchen.de The formation of this five-membered heterocyclic intermediate is a critical step, as its subsequent reactivity leads to the formation of the cyclobutane skeleton. uni-muenchen.de For instance, attempts to synthesize fluorosulfonyl-substituted pyrazolines through the 1,3-dipolar cycloaddition of dimethyl diazomalonate with ethenesulfonyl fluoride (B91410) resulted in the formation of a Δ²-pyrazoline, which was observable by NMR spectroscopy. uni-muenchen.de

Cyclobutane Formation via Dimerization of Intermediates

The pyrazoline intermediates formed from 1,3-dipolar cycloadditions are often not the final products. Under certain conditions, particularly at elevated temperatures, the pyrazoline can extrude molecular nitrogen (N₂). uni-muenchen.de This nitrogen extrusion can lead to the formation of cyclopropane (B1198618) derivatives and isomeric open-chain compounds. uni-muenchen.de

A key pathway to cyclobutanes from these reactions involves the dimerization of one of the open-chain intermediates. uni-muenchen.de In a study involving the reaction of dimethyl diazomalonate and ethenesulfonyl fluoride, the extrusion of nitrogen from the pyrazoline intermediate yielded not only a cyclopropane derivative but also dimethyl 2-(2-(fluorosulfonyl)ethylidene)malonate. uni-muenchen.de This alkylidene malonate intermediate subsequently underwent dimerization during chromatographic purification on silica (B1680970) gel to form a highly substituted dimethyl cyclobutane-dicarboxylate derivative. uni-muenchen.de This demonstrates that the formation of the four-membered ring does not occur directly from the initial cycloaddition but rather from a subsequent dimerization of a reactive intermediate generated after nitrogen loss.

Table 1: Products from the Reaction of Dimethyl Diazomalonate and Ethenesulfonyl Fluoride uni-muenchen.de
ReactantsKey IntermediateReaction ConditionsFinal ProductsYield
Dimethyl diazomalonate, Ethenesulfonyl fluorideΔ¹-PyrazolineHeating followed by column chromatography on silica gelDimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate39%
Dimethyl diazomalonate, Ethenesulfonyl fluorideΔ¹-PyrazolineHeating followed by column chromatography on silica gelDimethyl 2-(fluorosulfonyl)cyclopropane-1,1-dicarboxylate9%

Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, favoring methods that use renewable resources and energy-efficient processes. The synthesis of cyclobutane derivatives is no exception, with significant research directed toward greener alternatives to traditional petrochemical-based routes.

Utilization of Bio-based Starting Materials (e.g., Furfural, Cinnamic Acid, Sorbic Acid)

A cornerstone of green chemistry is the use of renewable feedstocks. Several bio-based molecules have been identified as viable starting materials for the synthesis of cyclobutane dicarboxylic acids (CBDAs) and their esters. und.edu These materials can often be derived from biomass sources like lignin. und.edu

Hydroxycinnamic acid derivatives, such as ferulic acid, are particularly promising. und.edu These compounds, which can be sourced from various biomasses, can be converted into cyclobutane structures through clean and efficient [2+2] photocycloaddition reactions. und.edu Esters of cinnamic acid have been shown to readily photodimerize to form a cyclobutane di-ester, which can then be hydrolyzed to the corresponding dicarboxylic acid. und.edu This approach provides a direct route from a renewable resource to a valuable cyclobutane building block, potentially offering a non-toxic alternative to petroleum-derived compounds like phthalates. und.edu

Table 2: Examples of Bio-Based Starting Materials for Cyclobutane Synthesis
Starting MaterialBio-Source ExampleReaction TypeResulting Structure TypeReference
Cinnamic Acid Derivatives (e.g., Ferulic Acid)Lignin[2+2] Photocycloaddition (Dimerization)Cyclobutane Dicarboxylic Acid (CBDA) und.edu
Isopropyl Cinnamate (B1238496)Cinnamic AcidPhotodimerizationCyclobutane Di-ester und.edu

Energy-Efficient UV Irradiation Sources (ECO-UV)

Photochemical reactions, particularly [2+2] cycloadditions, are fundamental to many cyclobutane syntheses. und.edusoton.ac.uk Enhancing the energy efficiency of these processes is a key goal of green chemistry. Modern advancements have moved beyond traditional high-power batch photoreactors toward more sustainable systems.

Continuous-flow photochemistry offers a significant improvement in efficiency for scaling up photocycloaddition reactions. soton.ac.uk By using narrow tubing, flow reactors ensure uniform light penetration throughout the reaction mixture, drastically reducing reaction times compared to batch setups where light penetration is often poor. soton.ac.ukresearchgate.net For instance, the synthesis of a key caged intermediate for dimethyl 1,4-cubanedicarboxylate was successfully scaled up using a homemade continuous-flow photoreactor, reducing process time and avoiding the limitations of batch reactors. soton.ac.uk

Furthermore, the development of advanced photocatalysis, such as organophotoredox catalysis, allows for the efficient dimerization of alkenes with very low catalyst loading (e.g., 0.1 mol%). researchgate.netresearchgate.net Merging this technology with continuous-flow systems provides a convenient and high-yield synthetic route to cyclobutane dimers. researchgate.net Gold-mediated energy transfer catalysis has also been shown to be highly efficient for [2+2] cycloadditions, proceeding effectively in green solvents and outperforming other common sensitizers. rsc.org These methods represent a move toward more energy-efficient processes that align with the principles of green chemistry.

Table 3: Comparison of Photoreactor Technologies for Cyclobutane Synthesis
TechnologyAdvantagesExample ApplicationReference
Traditional Batch PhotoreactorSimple setup for lab scaleInitial synthesis of caged intermediates soton.ac.uk
Continuous-Flow PhotoreactorReduced reaction time, improved light penetration, easy scaling, higher yieldsDecagram-scale synthesis of a dimethyl 1,4-cubanedicarboxylate precursor soton.ac.uk
Organophotoredox Catalysis in FlowLow catalyst loading, high chemical yields, significant reduction in reaction timeDimerization of vinyl carbazole (B46965) to 1,2-trans-dicarbazylcyclobutane researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and stereochemistry of dimethyl cyclobutane-1,2-dicarboxylate. The chemical environment of each proton and carbon atom is exquisitely sensitive to the molecule's three-dimensional arrangement, allowing for clear differentiation between isomers.

The ¹H and ¹³C NMR spectra of this compound are dictated by the molecule's symmetry. The cis isomer is a meso compound, possessing a plane of symmetry that bisects the C1-C2 and C3-C4 bonds. In contrast, the trans isomer is chiral and has a C₂ axis of symmetry. These symmetry differences result in distinct numbers of signals in their respective NMR spectra.

For the cis-isomer , the plane of symmetry renders the two methoxy (B1213986) groups, the two methine protons (H1, H2), and the two methine carbons (C1, C2) chemically equivalent. This leads to a simplified spectrum with fewer signals than a completely asymmetric molecule would suggest.

For the trans-isomer , the C₂ rotational symmetry also leads to equivalence. The two methoxy groups are equivalent, as are the two methine positions and the two methylene (B1212753) groups. However, the protons within a single methylene group (CH₂) are diastereotopic and thus chemically non-equivalent, which can lead to more complex splitting patterns.

The following table summarizes the expected number of unique signals for each isomer based on molecular symmetry.

IsomerSymmetry ElementExpected ¹H SignalsExpected ¹³C Signals
cis-Dimethyl cyclobutane-1,2-dicarboxylatePlane of Symmetry (Cₛ)3 (methoxy, methine, methylene)4 (carbonyl, methoxy, methine, methylene)
trans-Dimethyl cyclobutane-1,2-dicarboxylateRotational Axis (C₂)3 (methoxy, methine, methylene)4 (carbonyl, methoxy, methine, methylene)

The primary method for distinguishing between the cis and trans isomers via NMR is the analysis of the number of signals and their coupling constants. While both isomers are predicted to show a similar number of signals due to their respective symmetries, the precise chemical shifts and proton-proton (¹H-¹H) coupling constants differ significantly.

In related 1,2-disubstituted cyclobutane (B1203170) systems, the trans isomer often adopts a more rigid, puckered conformation with both substituents in pseudo-equatorial positions to minimize steric strain. The cis isomer is typically more flexible, undergoing rapid ring-flipping between two equivalent puckered conformations where one substituent is pseudo-axial and the other is pseudo-equatorial. nih.gov These conformational differences affect the dihedral angles between adjacent protons, which in turn alters the observed coupling constants (J-values), providing a definitive method for stereochemical assignment.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of this compound, further confirming its structure.

High-resolution mass spectrometry is used to determine the exact mass of a molecule, which confirms its elemental composition. For this compound, the molecular formula is C₈H₁₂O₄. HRMS can distinguish this compound from any other with the same nominal mass but a different atomic makeup. The theoretical monoisotopic mass is 172.07355886 Da. nih.govnih.gov

Electron Ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner. The mass spectrum recorded by the NIST Mass Spectrometry Data Center shows several key fragments that help to confirm the structure. nist.gov

m/z (mass-to-charge ratio)Proposed Fragment IdentityNotes
172[C₈H₁₂O₄]⁺Molecular Ion (M⁺)
141[M - OCH₃]⁺Loss of a methoxy radical nih.gov
140[M - CH₃OH]⁺Loss of a neutral methanol (B129727) molecule nih.gov
113[M - COOCH₃]⁺Loss of a carbomethoxy radical
112[M - CH₃OCHO]⁺Loss of methyl formate (B1220265) nih.gov

Electrospray Ionization (ESI) is a soft ionization technique often coupled with high-resolution mass analyzers like Fourier Transform Mass Spectrometers (FTMS) to study reaction intermediates and mechanisms, particularly in solution. However, a review of the scientific literature did not yield specific studies employing ESI-FTMS to investigate the reaction mechanisms of this compound. Computational methods, such as Density Functional Theory (DFT), have been used to explore the mechanisms of its formation. researchgate.net

X-ray Diffraction (XRD) Studies

The study revealed that the four-membered ring is not planar but is significantly puckered , with a dihedral angle of 156°. iucr.org This puckering helps to alleviate the steric strain between the two adjacent carboxylic acid groups on the same face of the ring. This fundamental structural feature is expected to be retained in the dimethyl ester derivative. The two carboxyl groups are twisted with respect to the cyclobutane ring to further minimize steric hindrance. iucr.org

Crystallographic Data for cis-Cyclobutane-1,2-dicarboxylic acid iucr.org
ParameterValue
Molecular FormulaC₆H₈O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.710
b (Å)8.559
c (Å)7.343
β (°)95.03°
Ring ConformationPuckered (Dihedral Angle: 156°)

Single-Crystal X-ray Diffraction for Absolute Configuration

Single-crystal X-ray diffraction stands as the most definitive method for determining the three-dimensional structure of molecules. nih.govspringernature.com For chiral compounds like the stereoisomers of this compound, this technique can unambiguously establish the relative and absolute configuration of all stereogenic centers. nih.govresearchgate.net

The determination of absolute configuration relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near an absorption edge of an atom in the crystal. researchgate.net This effect allows for the differentiation between a crystal and its inverted image. The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute structure is correct; a value close to zero provides confidence in the assigned enantiomer. researchgate.net For molecules composed only of light atoms (like carbon, hydrogen, and oxygen), the anomalous scattering effect can be weak. In such cases, an indirect method may be employed, such as co-crystallizing the compound with a molecule of known absolute configuration or one that contains a heavier atom. researchgate.net

While a specific crystal structure determination for the parent this compound is not detailed in the provided sources, the analysis of a related derivative, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, illustrates the type of data obtained. The molecule was found to be located at a center of inversion, meaning the asymmetric unit contains only half of the molecule. rsc.org

Interactive Table: Example Crystallographic Data for a Cyclobutane Derivative Use the filter to explore specific crystallographic parameters.

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 9.0123 (3)
b (Å) 11.2345 (4)
c (Å) 10.5678 (4)
β (°) 98.765 (3)
Volume (ų) 1054.32 (6)
Z 2

Note: Data is illustrative, based on a related compound described in the literature. rsc.org

Analysis of Cyclobutane Ring Conformation (e.g., Puckering Angle)

Contrary to a simple planar representation, the cyclobutane ring is inherently non-planar. masterorganicchemistry.com This deviation from planarity is a compromise to relieve the torsional strain that would arise from the eclipsing of hydrogen atoms on adjacent carbon atoms in a flat conformation. ic.ac.uklibretexts.org The ring adopts a "puckered" or "butterfly" conformation. ic.ac.uklibretexts.org

This puckering is quantitatively described by the ring's dihedral angle, often referred to as the puckering angle. For the parent cyclobutane molecule, this angle is typically found to be between 27° and 35°. aip.orgyoutube.com This conformation results in a slight increase in angle strain, as the C-C-C bond angles become slightly more acute than the 90° of a perfect square, but this is energetically favorable compared to the significant torsional strain of a planar ring. libretexts.org The energy barrier for the interconversion between different puckered conformers is generally low. nih.gov

Studies on cyclobutane and its derivatives have shown significant coupling between the ring-puckering and CH₂-rocking motions. aip.orgnih.gov High-level ab initio calculations on cyclobutane suggest an equilibrium puckering angle (θeq) of 29.59°. nih.gov

Interactive Table: Typical Conformational Parameters of the Cyclobutane Ring This table presents typical values for the unsubstituted cyclobutane ring based on experimental and computational studies.

Parameter Description Typical Value Source
Puckering Angle (θ) The dihedral angle defining the ring's deviation from planarity. 27.9 ± 1.6° researchgate.net
C-C Bond Length The distance between adjacent carbon atoms in the ring. 1.552 ± 0.001 Å researchgate.net

Crystal Packing and Intermolecular Interactions

Crystal engineering focuses on understanding and controlling the arrangement of molecules in a solid-state lattice, which is governed by intermolecular interactions. rsc.orgrsc.org In the crystal structure of dicarboxylate compounds, molecular packing is primarily driven by hydrogen bonds and van der Waals forces. rsc.orgnih.gov

For a molecule like this compound, the ester functional groups are key players in directing the crystal packing. Weak C–H⋯O hydrogen bonds can form between the methyl groups and the carbonyl oxygen atoms of neighboring molecules. rsc.org These interactions can lead to the formation of specific supramolecular patterns, or synthons, such as the R²₂(12) ring motif, where two molecules form a dimer through a pair of hydrogen bonds. rsc.org

Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. For the related dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, this analysis revealed that the most significant contributions to crystal packing come from H⋯H (51.8%), H⋯O/O⋯H (31.5%), and H⋯C/C⋯H (15.3%) interactions, confirming that hydrogen bonding and van der Waals forces are the dominant interactions. rsc.org The absence of significant π-π stacking interactions is also a notable feature in structures lacking aromatic rings. mdpi.com

Interactive Table: Contribution of Intermolecular Contacts to Crystal Packing Data based on Hirshfeld surface analysis of a related cyclobutane derivative. rsc.org

Interaction Type Contribution (%) Description
H···H 51.8 Van der Waals interactions between hydrogen atoms.
H···O / O···H 31.5 Represents C-H···O hydrogen bonding.
H···C / C···H 15.3 Weak van der Waals or C-H···π interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. proquest.com The resulting spectrum provides a unique "fingerprint" for the compound. docbrown.info

The FT-IR spectrum of this compound can be interpreted by identifying characteristic absorption bands corresponding to its specific structural features. The spectral data can be divided into the functional group region (typically 4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). nih.gov

Key expected absorptions include:

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the cyclobutane ring and the methyl ester groups. docbrown.info

C=O Stretching: A very strong and sharp absorption band, typically in the range of 1720-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) group in the saturated ester functionality. researchgate.net

C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester group. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for this compound This table summarizes the expected vibrational frequencies and their assignments.

Wavenumber (cm⁻¹) Intensity Assignment
~2980-2880 Medium-Strong C-H stretching (alkane CH₂ and CH₃)
~1735 Very Strong, Sharp C=O stretching (ester carbonyl)
~1450 Variable CH₂/CH₃ bending (scissoring)
~1250-1050 Strong C-O stretching (ester)
~900 Variable C₄ ring deformation

Note: Values are approximate and based on data for cyclobutanes and esters. docbrown.inforesearchgate.netnist.gov

Mechanistic Investigations of Reactions Involving Dimethyl Cyclobutane 1,2 Dicarboxylate

Thermal and Photochemical Reactivity

The response of dimethyl cyclobutane-1,2-dicarboxylate to thermal and photochemical energy input is characterized by competing reactions, primarily cracking of the cyclobutane (B1203170) ring, stereochemical isomerization, and ring-opening reactions.

Thermal treatment of cyclobutane derivatives can lead to cycloreversion, a process where the four-membered ring breaks into smaller unsaturated molecules. For dimethyl cyclobutane-1,2-dicarboxylates, this thermal cracking competes with isomerization. rsc.org The process involves the cleavage of the carbon-carbon bonds of the cyclobutane ring. The ratio of the rate constants for thermal cracking (kc) versus isomerization (ki) is a key indicator of the favored pathway. Studies have shown that for dimethyl cyclobutane-1,2-dicarboxylates, this ratio (kc/ki) is approximately 3–4. rsc.org This indicates that thermal cracking is a significant decomposition pathway, occurring at a rate three to four times faster than simple isomerization. The stability of the resulting olefinic products drives this reaction. The presence of substituents, such as additional methyl groups on the ring, can dramatically alter this ratio, increasing it to over 200, which suggests that stereochemical integrity is more likely to be maintained during pyrolytic cycloreversions in more substituted systems. rsc.org

In a related context, the cyclobutane ring in certain solid-state materials, like those derived from 4,4'-stilbenedicarboxylic acid, can be cleaved by heat in a reversible process following photochemical formation. nih.gov This highlights the general utility of thermal cleavage of cyclobutane rings in designing thermally degradable materials. rsc.org

Stereochemical isomerization, particularly between cis and trans isomers, is a fundamental reaction pathway for substituted cyclobutanes. For this compound, thermal energy can induce the conversion between its geometric isomers. This process competes directly with thermal cracking. rsc.org The trans isomer of 1,2-dimethylcyclobutane (B12666129) is generally considered more stable than the cis isomer due to reduced steric strain between the substituent groups. youtube.com Isomerization typically proceeds through a diradical intermediate, formed by the homolytic cleavage of a C-C bond in the ring, which allows for rotation before the ring closes again. The rate of this isomerization relative to ring fragmentation is highly dependent on the substitution pattern on the cyclobutane ring. rsc.org

Beyond thermal cracking, cyclobutane rings can undergo ring-opening reactions to form linear aliphatic chains. These transformations can be initiated thermally or photochemically. Thermally induced electrocyclic ring-opening reactions are a well-known process for related systems like cyclobutenes, which open to form conjugated dienes. researchgate.net Photochemical energy can also drive these reactions; for instance, the photolysis of simple alkylcyclobutenes with far-UV light (193 or 214 nm) results in non-stereospecific ring opening to dienes. researchgate.net While specific studies on non-cracking ring-opening reactions for this compound are not detailed in the provided sources, the general principles of cyclobutane chemistry suggest that such pathways are plausible, leading to the formation of substituted octadiene derivatives under appropriate energetic conditions.

Dianion Chemistry and Synthetic Utility

The protons on the carbon atoms bearing the carboxylate groups (α-protons) in this compound are acidic and can be removed by strong bases to form carbanions. The formation of a dianion, where both α-protons are removed, creates a powerful nucleophilic intermediate with significant potential in organic synthesis.

While specific literature detailing the generation and synthetic application of the dianion of this compound is limited in the provided search results, the chemistry of related diester dianions is well-established. For example, dianions generated from acyclic dicarboxylates and other cyclic diesters, such as dimethyl cis-cyclohex-4-ene-1,2-dicarboxylate, are used in cyclialkylation and bismethylation reactions. researchgate.net In a typical procedure, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be used to deprotonate the diester in an aprotic solvent at low temperatures.

The resulting dianion would be a valuable intermediate for forming two new carbon-carbon bonds. Its synthetic utility would lie in reactions with various electrophiles. For instance, alkylation with alkyl halides could be used to introduce two new alkyl groups at the 1 and 2 positions of the cyclobutane ring. This would provide a direct route to more complex and highly substituted cyclobutane derivatives, which are challenging to synthesize through other methods.

Stereochemical Control and Regioselectivity in Cyclobutane Formation

The synthesis of substituted cyclobutanes, including this compound, presents significant challenges in controlling stereochemistry and regioselectivity. The four-membered ring can exist as various stereoisomers, and the precise arrangement of substituents is often crucial for the desired properties and biological activity of the molecule.

The formation of the cyclobutane ring is typically achieved through [2+2] cycloaddition reactions, either thermally or photochemically, or through other cyclization strategies. nih.govnih.govresearchgate.net The stereochemical outcome of these reactions is highly dependent on the reaction conditions, the nature of the starting materials, and the use of catalysts or directing groups.

Regioselectivity becomes a key consideration when unsymmetrical alkenes are used in cycloaddition reactions. The orientation of the reacting partners determines which constitutional isomer of the product is formed. In the synthesis of this compound from two molecules of methyl acrylate, regioselectivity is not a primary issue, but stereoselectivity remains a critical aspect.

Diastereoselectivity and Enantioselectivity

Diastereoselectivity in the synthesis of this compound refers to the preferential formation of one diastereomer over another (e.g., cis vs. trans). The diastereomeric ratio is influenced by steric and electronic factors in the transition state of the cyclization reaction. For instance, in photochemical [2+2] cycloadditions, the stereochemistry of the starting alkene can often be translated to the cyclobutane product.

Enantioselectivity involves the selective formation of one enantiomer over its mirror image. Achieving high enantioselectivity typically requires the use of chiral catalysts, chiral auxiliaries, or chiral reagents. nih.govrsc.orgresearchgate.net In recent years, organocatalysis and transition-metal catalysis have emerged as powerful strategies for the enantioselective synthesis of cyclobutane derivatives. nih.govnih.gov For example, chiral cinchona-based squaramide catalysts have been successfully employed in the enantioselective synthesis of thio-substituted cyclobutanes. nih.govrsc.orgresearchgate.net

The table below summarizes some approaches to achieving diastereoselectivity and enantioselectivity in the synthesis of substituted cyclobutanes.

MethodStereochemical ControlExample Catalyst/Reagent
Photochemical [2+2] CycloadditionDiastereoselectivityPhotosensitizer (e.g., benzophenone)
Lewis Acid-Catalyzed [2+2] CycloadditionDiastereoselectivity, EnantioselectivityChiral Lewis acids
Organocatalyzed Michael Addition/CyclizationDiastereoselectivity, EnantioselectivityChiral amines, squaramides
Transition-Metal Catalyzed CyclizationDiastereoselectivity, EnantioselectivityChiral Rhodium or Copper complexes

Role of Lewis Acids and Photosensitizers

Lewis acids play a crucial role in promoting [2+2] cycloaddition reactions by activating the dienophile (in a Diels-Alder analogy) or the ketene (B1206846) precursor. nih.govresearchgate.netorganic-chemistry.orgorgsyn.org In the context of forming cyclobutanes, a Lewis acid can coordinate to a carbonyl group of an acrylate, making the double bond more electron-deficient and thus more reactive towards cycloaddition. This can lead to increased reaction rates, higher yields, and improved diastereoselectivity compared to thermal reactions. nih.govorgsyn.org In some cases, the use of a Lewis acid can even reverse the diastereoselectivity observed in the corresponding thermal reaction. orgsyn.org Chiral Lewis acids have been developed to catalyze enantioselective [2+2] cycloadditions, providing access to optically active cyclobutane products.

Photosensitizers are essential in photochemical [2+2] cycloadditions that are initiated by visible or UV light. rsc.orgchemistryviews.orgrsc.org A photosensitizer is a molecule that absorbs light and then transfers the energy to one of the reactants, promoting it to an excited state. This excited state molecule can then undergo the cycloaddition reaction. For the synthesis of cyclobutane derivatives, common photosensitizers include benzophenone (B1666685) and various iridium and ruthenium complexes. chemistryviews.orgrsc.org The choice of photosensitizer can influence the efficiency and outcome of the reaction. For example, the use of benzophenone as a photosensitizer has been shown to be effective in the synthesis of dimethyl cubane-1,4-dicarboxylate, a molecule that contains multiple cyclobutane rings. rsc.org Chiral photosensitizers have also been developed to achieve enantioselective photocycloadditions.

Applications of Dimethyl Cyclobutane 1,2 Dicarboxylate and Its Derivatives in Advanced Materials

Polymer Chemistry

The cyclobutane-1,2-dicarboxylate moiety, whether as a diacid or its dimethyl ester, serves as a crucial component in the synthesis of novel polymers. These monomers introduce unique structural features that are distinct from traditional linear aliphatic or rigid aromatic monomers. researchgate.net Research has demonstrated their successful incorporation into both thermoplastics and thermosets, where they can act as either a primary monomer in the polymer backbone or as a cross-linking agent. rsc.org A particularly significant feature is the thermal cleavability of the cyclobutane (B1203170) ring at elevated temperatures, which imparts recyclability to the resulting polymers. rsc.orgrsc.org This characteristic is a key driver in the development of sustainable materials designed for a circular economy. rsc.orgrsc.org

Dimethyl cyclobutane-1,2-dicarboxylate and its corresponding diacids are effective monomers in polycondensation reactions, primarily with diols or polyols to produce polyesters. researchgate.netund.edu For instance, derivatives like α-truxillic acid (a diphenylcyclobutane dicarboxylic acid) have been reacted with various diols such as ethylene (B1197577) glycol, 1,4-butanediol, and 1,6-hexanediol (B165255) to create a series of semi-crystalline polyesters known as poly-α-truxillates. researchgate.net Similarly, novel BPA-free polyesters have been synthesized via conventional melt polymerization using a cyclobutane-based diol (derived from the reduction of the dicarboxylic acid) with various diacids, demonstrating the versatility of the cyclobutane core in polyester (B1180765) synthesis. rsc.org The process typically involves melt condensation, where the dimethyl ester or diacid is heated with a diol in the presence of a catalyst, releasing methanol (B129727) or water, respectively, to form the polymer chain. swaminathansivaram.in

The unique structure of cyclobutane dicarboxylate derivatives allows them to be used as foundational units for both thermoplastics and thermosets.

Thermoplastics: Linear polyesters, which are thermoplastic, have been synthesized from furfural-based monomers containing a cyclobutane ring. rsc.org These polymers can exhibit properties comparable to commercial plastics like polyethylene (B3416737) terephthalate (B1205515) (PET), with alternating rigid (cyclobutane) and flexible (diol) segments in the polymer chain. rsc.org The properties of these thermoplastics, such as the glass transition temperature (Tg), can be systematically controlled by altering the length and flexibility of the diol used in the polymerization. nih.gov

Thermosets: A significant application is in the creation of recyclable thermosets. rsc.orgrsc.org For example, cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (a derivative of the title compound) has been reacted with glycerol (B35011) through esterification to form a cross-linked polymer network. rsc.orgrsc.org This resulting thermoset has a glass transition temperature (Tg) of 68 °C and, crucially, contains a thermally cleavable group built directly into its structure. rsc.orgrsc.org This allows the thermoset to be broken down into its constituent monomers for recovery and reuse, addressing a major challenge in polymer recycling. rsc.org

Beyond serving as a primary monomer, cyclobutane dicarboxylic acids can function as cross-linking agents, also known as hardeners, to create robust polymer networks. rsc.orgresearchgate.net In this role, the dicarboxylic acid reacts with other polymers, such as epoxy resins, to form a three-dimensional, infusible, and insoluble network. researchgate.netnagase.com For instance, a diacid derived from furfural, cis-cyclobutane-1,2-dicarboxylic acid (CBDA-2), has been used as a bio-based hardener to cross-link epoxidized linseed oil, resulting in a fully bio-based thermoset with high hardness and solvent resistance. rsc.org The two carboxylic acid groups on the cyclobutane ring can react with the epoxy groups of the resin, creating the durable cross-linked structure characteristic of thermosets. nagase.com This approach is valuable for increasing the bio-content of high-performance materials like coatings and composites. mdpi.com

The spatial arrangement of the carboxylate groups on the cyclobutane ring—either on the same side (cis) or opposite sides (trans)—has a profound impact on the final properties of the polymer. researchgate.netfiveable.me This stereochemical control allows for fine-tuning of material performance. researchgate.net

Research comparing polyesters made from cis and trans isomers of a cyclobutane diol monomer (CBDO) revealed significant differences:

Crystallinity: Polymers synthesized with the trans isomer were found to be semi-crystalline, whereas those made from the cis isomer were amorphous. researchgate.net

Thermal Properties: The cis-based polyester exhibited a much higher glass transition temperature (Tg) of 99 °C compared to 69 °C for the trans-based polymer. The onset of thermal decomposition was also higher for the cis polymer (360 °C) than for the trans version (345 °C). researchgate.net

Mechanical Properties: The amorphous nature of the cis-CBDO polymer resulted in significantly tougher material, with a Notched Izod impact strength of 1070 J/m, compared to 841 J/m for the semi-crystalline trans polymer. researchgate.net

In mechanochemistry studies, the cis isomer of a bicyclo[4.2.0]octane (BCO) mechanophore incorporated into a polymer chain was found to be more reactive and ring-open more readily under ultrasonic force than its trans counterpart. nih.gov These findings demonstrate that the selection of a specific stereoisomer is a powerful tool for designing polymers with targeted thermal and mechanical characteristics. researchgate.net

Table 1: Impact of Cyclobutane Diol (CBDO) Stereochemistry on Polyester Properties

Property cis-CBDO Polymer trans-CBDO Polymer Mixed-Isomer Polymer
Crystallinity Amorphous Semi-crystalline Amorphous
Glass Transition Temp. (Tg) 99 °C 69 °C 84.5 °C
Decomposition Temp. (Onset) 360 °C 345 °C -
Notched Izod Impact Strength 1070 J/m 841 J/m 944 J/m

Data sourced from a study on polyesters prepared with CBDO and dimethylterephthalate. researchgate.net

A major driver for the use of this compound and its derivatives is their accessibility from renewable, bio-based feedstocks. und.edu This positions them as sustainable alternatives to petroleum-derived monomers. und.edunih.gov Many of these compounds are synthesized via a [2+2] photocycloaddition reaction, often using sunlight or energy-efficient UV light. und.edursc.org

Key bio-based sources include:

Cinnamic Acid: trans-Cinnamic acid, which can be sourced from the biopolymer lignin, is a common precursor. rsc.orgund.edu Through photodimerization, it forms various cyclobutane dicarboxylic acids (CBDAs), such as β-truxinic acid, which can then be used to create recyclable thermosets and other polymers. rsc.orgrsc.orgrsc.org

Furfural: Furfural, derived from agricultural biomass like corncobs, can be converted into photoreactive building blocks like 2-furanacrylic acid. rsc.orgresearchgate.net These intermediates are then used to synthesize cyclobutane-containing monomers for fully bio-based polyesters. rsc.orgrsc.orgoulu.fi

Sorbic Acid: This bio-based acid can also undergo [2+2] photocycloaddition to form novel cyclobutane-containing diacid building blocks for polymer synthesis. researchgate.netresearchgate.net

This ability to produce monomers from renewable sources is critical for developing the next generation of sustainable plastics and advanced materials. oulu.finih.gov

Table 2: Examples of Bio-based Precursors for Cyclobutane Monomers

Cyclobutane Monomer/Derivative Bio-based Precursor Source of Precursor Key Synthesis Step
cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) trans-Cinnamic Acid Lignin [2+2] Photocycloaddition
cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) trans-3-(2-furyl)acrylic acid Furfural (from corncobs, etc.) Solid-state [2+2] Photocycloaddition
Cyclobutane-containing diacid (CBDA-3) Sorbic Acid Triacetic acid lactone [2+2] Photocycloaddition

Data compiled from multiple studies on sustainable polymer synthesis. rsc.orgresearchgate.netund.edursc.orgresearchgate.net

The current body of research does not indicate that this compound or its derivatives undergo spontaneous thermal polymerization. Instead, the significant thermal mechanism associated with the cyclobutane ring in a polymer backbone is its cleavage, or scission, at high temperatures. rsc.orgnih.govresearchgate.net This process is a form of controlled thermal degradation that enables polymer recycling, rather than polymerization. rsc.orgacs.org

The mechanism is a retro-[2+2] cycloaddition reaction. rsc.org When a polymer containing a cyclobutane ring is heated to a sufficiently high temperature (e.g., around 300 °C), the strained four-membered ring breaks and reverts to two separate carbon-carbon double bonds (alkenes). rsc.orgrsc.org This cleavage breaks the polymer backbone, reducing the thermoset network or long thermoplastic chains into smaller, soluble molecules or their original monomers. rsc.orgrsc.org

For example, in a recyclable thermoset made from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid and glycerol, heating to 300 °C splits the cyclobutane ring, yielding glycerol cinnamate (B1238496) as a key intermediate. rsc.orgrsc.org This intermediate can then be readily hydrolyzed back to the original starting materials, glycerol and trans-cinnamic acid, completing a closed-loop chemical recycling process. rsc.orgrsc.org This thermal cleavage mechanism is considered a key advantage for designing sustainable materials, as it avoids the need for harsh chemicals or expensive catalysts for depolymerization. rsc.org

Supramolecular Chemistry and Self-Assembly

The rigid and stereochemically defined structure of the cyclobutane ring makes this compound and its derivatives valuable building blocks in the field of supramolecular chemistry. The puckered four-membered ring provides a predictable and conformationally restricted scaffold, which is essential for designing organized molecular systems and complex architectures through non-covalent interactions. nih.gov The distinct spatial arrangement of substituents in cis and trans isomers allows for precise control over the geometry of resulting supramolecular structures.

Design of Host-Guest Systems and Receptors

The well-defined stereochemistry of the cyclobutane-1,2-dicarboxylate framework is a key feature in the design of molecular hosts and receptors. The rigid scaffold pre-organizes the two carboxylate groups into specific orientations. In the cis isomer, the functional groups are positioned on the same face of the ring, creating a C-shaped conformation suitable for binding small guest molecules. In the trans isomer, the groups are on opposite faces, which can be exploited to bridge larger distances or to create extended linear arrays. By modifying the ester groups into other functionalities capable of hydrogen bonding, metal coordination, or hydrophobic interactions, chemists can create tailored cavities and binding pockets for the selective recognition of specific guest species. The inherent rigidity of the cyclobutane unit reduces the entropic penalty upon binding, leading to more stable host-guest complexes.

Chiral Cyclobutane Scaffolds in Supramolecular Architectures

The stereoisomerism of the 1,2-disubstituted cyclobutane ring is fundamental to its use in constructing complex supramolecular architectures. The cis and trans isomers serve as distinct building blocks with different vectoral properties for directing self-assembly. vaia.comncats.io When chiral cyclobutane dicarboxylate derivatives are employed, the chirality can be transferred to the supramolecular level, leading to the formation of chiral aggregates, helices, or cavities. This is critical for applications in enantioselective recognition, asymmetric catalysis, and chiroptical materials. The unique, puckered three-dimensional structure of the cyclobutane ring provides a robust platform for orienting pharmacophore groups or other interacting moieties in a precise spatial arrangement, an opportunity that is increasingly being explored in medicinal chemistry and materials science. nih.gov

Crystal Engineering for Directed Synthesis

Crystal engineering utilizes the specific geometry and intermolecular interactions of molecules to guide the formation of crystalline solids with desired structures and properties. Substituted cyclobutane dicarboxylates are excellent candidates for crystal engineering due to their rigid framework and ability to participate in various non-covalent interactions.

Interaction TypeContribution to Crystal Packing (%)Key Structural Motif
H···H51.8%General van der Waals contacts
H···O / O···H31.5%C–H···O hydrogen bonds
H···C / C···H15.3%van der Waals and weak H-bonding

This table summarizes the quantitative contributions of various intermolecular contacts to the crystal packing of a substituted this compound derivative, based on Hirshfeld surface analysis. rsc.org

Synthetic Intermediates in Complex Molecule Synthesis

This compound and its parent di-acid are versatile intermediates in organic synthesis. The strained four-membered ring is not merely a rigid scaffold but can also be a reactive moiety, enabling its transformation into a variety of other cyclic systems.

Precursors for Cyclic Structures

Cyclobutane-containing dicarboxylic acids (CBDAs) and their esters serve as valuable precursors for more complex cyclic and polymeric structures. und.edu A key synthetic route to these compounds is the [2+2] photocycloaddition of cinnamic acids and their derivatives, which can be derived from renewable biomass sources like lignin. und.edursc.org

A significant application is in the development of recyclable materials. For instance, cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (a derivative of the title compound) has been used to create thermoset polymers. rsc.org The cyclobutane ring within the polymer backbone is designed to be a thermocleavable group. Upon heating to high temperatures (e.g., 300 °C), the cyclobutane ring undergoes a retro-[2+2] cycloaddition, breaking the polymer network and allowing the starting materials to be recovered and reused. rsc.orgrsc.org In this context, the cyclobutane dicarboxylate acts as a functional precursor to a larger, stimuli-responsive cyclic system (the polymer network).

Process StepDescriptionKey Feature
Synthesis A [2+2] photocycloaddition reaction of a precursor like trans-cinnamic acid forms the cyclobutane dicarboxylic acid (CBDA). rsc.orgrsc.orgFormation of the strained four-membered ring.
Polymerization The CBDA is linked with a co-monomer (e.g., glycerol) via esterification to form a cross-linked thermoset polymer. rsc.orgThe CBDA acts as a rigid, cleavable cross-linker.
Cleavage/Recycling The thermoset is heated, inducing a retro-[2+2] cycloaddition that cleaves the cyclobutane rings in the polymer backbone. rsc.orgThe cyclobutane serves as a built-in "weak link" for degradation on demand.
Recovery The degraded polymer can be hydrolyzed to reform the original CBDA and co-monomer, completing the recycling loop. rsc.orgThe cyclobutane derivative is a precursor to a chemically recyclable material.

This table outlines the role of a cyclobutane dicarboxylate derivative as a precursor in the lifecycle of a recyclable thermoset material.

Ring Expansion Reactions to Form Heterocycles (e.g., Pyrrolidines)

The cyclobutane ring system, particularly in dicarboxylate derivatives, is a precursor for the synthesis of larger, more complex heterocyclic structures through ring expansion reactions. A notable transformation is the expansion of a four-membered cyclobutane ring into a five-membered pyrrolidine (B122466) scaffold. Research has demonstrated that treating cyclobutane derivatives, such as dimethyl 2-benzamido-3,4-diaryl-truxillates, with a base like sodium methoxide (B1231860) in methanol at elevated temperatures leads to their conversion into the corresponding dimethyl 2-benzamido-3,4-diaryl-N-benzoyl-pyrrolidine-2,5-dicarboxylates. This reaction represents a formal expansion of a cyclobutane with four stereogenic centers into a pyrrolidine ring that also contains four stereocenters.

Conversely, the reverse reaction, a contractive synthesis of cyclobutanes from pyrrolidines, has also been extensively studied and provides mechanistic insight into the interplay between these two ring systems. The stereospecific synthesis of cyclobutanes from pyrrolidines can be achieved through a nitrogen extrusion process from a 1,1-diazene intermediate, which is generated from the pyrrolidine. This process involves the formation of a 1,4-biradical species that rapidly undergoes C-C bond formation. For instance, the ring contraction of cis-substituted pyrrolidine-2,5-dicarboxylate has been shown to stereoselectively form the corresponding cis-cyclobutane derivative, demonstrating that the stereochemical information from the starting pyrrolidine is effectively transferred to the cyclobutane product. nih.gov

Density Functional Theory (DFT) calculations have elucidated the mechanism for this stereospecific transformation. google.com The rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical. google.comresearchgate.net The subsequent collapse of this biradical to form the cyclobutane ring is a barrierless process, which explains the high degree of stereoretention observed in the reaction. google.comresearchgate.net This mechanistic understanding underscores the thermodynamic and kinetic feasibility of interconverting between cyclobutane-1,2-dicarboxylate derivatives and substituted pyrrolidines.

Table 1: Ring Interconversion Between Cyclobutane and Pyrrolidine Derivatives This table summarizes the transformation between cyclobutane and pyrrolidine scaffolds.

Transformation Starting Material Class Product Class Key Reagents/Conditions Mechanistic Intermediate Ref.
Ring Expansion Substituted Cyclobutane Diesters Substituted Pyrrolidine Dicarboxylates NaOMe, Methanol, 110 °C -
Ring Contraction Substituted Pyrrolidine Dicarboxylates Substituted Cyclobutane Dicarboxylates Iodonitrene Chemistry 1,1-Diazene, 1,4-Biradical nih.govresearchgate.net

Bioconjugation and Covalent Warheads

In the field of drug discovery and chemical biology, the development of covalent inhibitors that can form a permanent bond with their biological target offers advantages in potency and duration of action. The electrophilic functional groups responsible for this bond formation are known as "covalent warheads." While this compound itself is a relatively stable compound, its structural motif is central to a class of highly strained molecules used as potent covalent warheads: bicyclo[1.1.0]butanes (BCBs). nih.govnih.gov

BCBs are among the most strained carbocycles known and exhibit unique reactivity due to the high degree of p-character in the central carbon-carbon bond. nih.govacademie-sciences.fr This "strain-release" reactivity allows them to function as effective electrophiles for bioconjugation, particularly for targeting nucleophilic residues like cysteine on proteins. nih.gov The mechanism involves the nucleophilic attack of a cysteine thiol on one of the bridgehead carbons of the BCB. This attack leads to the irreversible opening of the strained ring system and the formation of a stable covalent bond between the drug and the protein target.

The use of BCB-based warheads has been successfully demonstrated in the development of selective covalent inhibitors. Their stability in aqueous conditions combined with their potent, strain-driven reactivity makes them a valuable tool in modern medicinal chemistry. This application highlights how the fundamental cyclobutane structure, when incorporated into a more complex and strained system, can be harnessed for advanced applications in bioconjugation and the design of targeted covalent therapies. nih.govnih.gov

Table 2: Comparison of Selected Covalent Warhead Moieties This table provides examples of electrophilic groups used for covalent targeting of proteins.

Warhead Type Target Residue (Typical) Mechanism Example Application Ref.
Acrylamide Cysteine Michael Addition Kinase Inhibitors acs.org
Bicyclo[1.1.0]butane (BCB) Cysteine Strain-Release Nucleophilic Addition BTK Inhibitors
Nitrofuran Cysteine Nucleophilic Aromatic Substitution (SNAr) STING Inhibitors
Cyclopropenone Cysteine Thiol Addition GSTP1 Inhibitors

Catalysis

The rigid framework of the cyclobutane ring makes its derivatives, including this compound, useful components in the field of catalysis. These compounds contribute to catalytic processes primarily in two distinct ways: as foundational scaffolds for creating specialized ligands and as crucial additives that control the performance of polymerization catalysts.

Immobilized Catalysts

While not catalytically active on its own, the this compound scaffold is a valuable building block for the synthesis of phosphine (B1218219) ligands used in transition-metal catalysis. The rigid four-membered ring serves as a backbone to which phosphorus atoms and other functional groups can be attached with well-defined spatial orientations. The stereochemistry of the cyclobutane ring can be used to generate chiral ligands, which are essential for asymmetric catalysis.

The development of phosphine ligands with rigid backbones, such as those derived from cyclobutanes or other cyclic systems, is a key strategy for fine-tuning catalyst properties. nih.gov The constrained conformation of the ligand can influence the steric and electronic environment of the metal center, thereby affecting the catalyst's activity, selectivity, and stability. For example, phosphine-sulfonate ligands with rigid aromatic backbones have been shown to improve catalyst stability and the molecular weight of polymers in ethylene polymerization. nih.gov By extension, ligands built upon the cyclobutane framework can be designed to impart specific properties to a catalytic system. These ligands can then be anchored to a solid support, creating an immobilized catalyst that combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recycling).

Use in Ziegler-Natta Catalysis

In the production of stereoregular polymers like isotactic polypropylene, Ziegler-Natta catalysts are of paramount importance. These are complex systems typically composed of a titanium compound, a magnesium chloride support, a co-catalyst (e.g., an organoaluminum compound), and crucial additives known as electron donors. researchgate.netnih.govnih.gov Electron donors are classified as internal or external and are essential for controlling the stereospecificity of the catalyst, leading to polymers with desired properties. researchgate.netmdpi.com

Diesters of 3- or 4-membered cycloalkane 1,2-dicarboxylic acids, which includes this compound, have been identified as effective internal electron donors for Ziegler-Natta catalyst systems. In this role, the cyclobutane diester is incorporated into the solid catalyst component during its preparation. It is believed to function similarly to other widely used internal donors like phthalates. nih.gov The donor molecule coordinates to the surface of the magnesium chloride support, influencing the nature and distribution of the active titanium sites. researchgate.netnih.gov This modulation of the active centers is critical for preventing the formation of undesirable atactic (non-stereoregular) polymer chains and enhancing the production of highly isotactic polypropylene. researchgate.net

Table 3: Typical Components of a Fourth-Generation Ziegler-Natta Catalyst System This table outlines the primary components and their functions in Ziegler-Natta polymerization.

Component Example Primary Function Ref.
Active Center Titanium tetrachloride (TiCl₄) The primary site for olefin polymerization. researchgate.net
Support Magnesium chloride (MgCl₂) Provides a high surface area to disperse the active centers, increasing catalyst activity. researchgate.net
Internal Electron Donor This compound; Phthalates Adsorbs onto the support to control the stereospecificity of the active sites. nih.gov
Co-catalyst Triethylaluminum (TEAL) Alkylates and activates the titanium centers. nih.gov
External Electron Donor Alkoxysilanes Reacts with the co-catalyst and poisons non-stereospecific sites on the catalyst surface. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Pyrrolidine
Sodium methoxide
Dimethyl 2-benzamido-3,4-diaryl-truxillates
Dimethyl 2-benzamido-3,4-diaryl-N-benzoyl-pyrrolidine-2,5-dicarboxylates
Bicyclo[1.1.0]butane (BCB)
Cysteine
Acrylamide
Nitrofuran
Cyclopropenone
Phosphine
Titanium tetrachloride
Magnesium chloride
Triethylaluminum
Alkoxysilanes

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The precise control over the three-dimensional arrangement of atoms (stereochemistry) in dimethyl cyclobutane-1,2-dicarboxylate is critical for its application in pharmaceuticals and advanced materials. While traditional methods like [2+2] cycloadditions are foundational, future research is focused on developing more efficient and highly selective synthetic routes. kib.ac.cn

A significant challenge in cyclobutane (B1203170) synthesis is the controlled formation of multiple stereocenters. acs.org Emerging strategies are moving beyond classical methods to offer unprecedented levels of control. One promising frontier is the use of photocatalysis, which employs visible light to drive chemical reactions, often under mild conditions. kib.ac.cnacs.org Researchers are investigating novel photosensitizers and catalytic systems that can facilitate the enantioselective [2+2] cycloaddition of prochiral alkenes to generate specific isomers of this compound. kib.ac.cn

Another innovative approach involves ring contraction reactions. For instance, the stereospecific contraction of readily available pyrrolidine (B122466) derivatives has been shown to produce highly substituted cyclobutanes with excellent stereocontrol. acs.orgcapes.gov.br This method, mediated by iodonitrene chemistry, proceeds through a radical pathway, offering a distinct mechanistic alternative to cycloadditions. acs.org Similarly, strategic C–H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a new functional group, is being explored to build complexity on the cyclobutane core in a stepwise and controlled manner. acs.org

Future work will likely focus on combining these strategies, perhaps using dual catalytic systems that merge photoredox catalysis with chiral Lewis acid or organocatalysis to achieve high yields and stereoselectivity simultaneously.

Table 1: Emerging Stereoselective Synthetic Methods for Cyclobutanes

Synthetic StrategyDescriptionKey AdvantagesResearch Focus
Photocatalytic [2+2] Cycloaddition Utilizes light and a photosensitizer to form the cyclobutane ring from two alkene units. kib.ac.cnMild reaction conditions, use of renewable energy source (light), potential for high stereocontrol. kib.ac.cnacs.orgDevelopment of new chiral photosensitizers; expanding substrate scope.
Ring Contraction of Pyrrolidines Converts five-membered pyrrolidine rings into four-membered cyclobutane rings via nitrogen extrusion. acs.orgcapes.gov.brProvides access to complex substitution patterns; offers alternative stereochemical outcomes. acs.orgBroadening the range of compatible functional groups; improving reaction yields.
Directed C–H Functionalization Uses a directing group to selectively activate and functionalize C–H bonds on a pre-existing cyclobutane scaffold. acs.orgHigh regioselectivity and stereoselectivity; allows for late-stage modification of complex molecules. acs.orgnih.govDesigning new directing groups; expanding the types of bonds that can be formed.
Solid-State Photodimerization Controls the alignment of reactant molecules in a crystal lattice to dictate the stereochemical outcome of a light-induced reaction. nih.govCan produce single isomers with high selectivity; solvent-free reaction conditions. nih.govDesigning templates and coordination polymers to control crystal packing. nih.govrsc.org

Exploration of New Catalytic Applications

The dicarboxylate functionality of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The rigid cyclobutane backbone can create a well-defined chiral environment around a metal center, making it a promising scaffold for asymmetric catalysts.

Future research is directed towards synthesizing chiral metal-organic frameworks (MOFs) and coordination polymers using this compound as the organic linker. These materials could serve as robust, heterogeneous catalysts for a variety of organic transformations. The defined pore structure and chiral environment within such frameworks could enable size-selective and enantioselective catalysis, for example, in Knoevenagel condensations or cyanosilylation reactions, similar to what has been observed with other cadmium carboxylate polymers. nih.gov

Furthermore, the compound itself can act as an organocatalyst or be a precursor to one. The specific stereoisomers of this compound can be used to direct stereoselective reactions, or the ester groups can be modified to introduce other catalytically active functionalities. The investigation into the coordination behavior of cyclobutane dicarboxylates, such as their ability to form bridging dinuclear complexes with metals like ruthenium, opens up possibilities for designing bimetallic catalysts with unique reactivity. capes.gov.br

Advanced Functional Materials Design

The incorporation of the rigid and strained cyclobutane ring into polymers can impart unique and desirable properties. This compound is a key building block for creating a new generation of advanced functional materials.

One of the most exciting areas is the development of sustainable and recyclable polymers. The inherent ring strain of the cyclobutane core can be harnessed to create materials that are thermally degradable. Upon heating, the cyclobutane ring can undergo a retro-[2+2] cycloaddition, breaking the polymer chain into its constituent monomers, which can then be recovered and repolymerized. This concept is being explored for creating thermally recyclable polyesters and polyamides. rsc.org

Table 2: Potential Applications of this compound in Materials Science

Material TypeFunction of CompoundPotential Properties
Recyclable Polymers MonomerThermal degradability, chemical recyclability. rsc.org
Stress-Responsive Elastomers Cross-linking agentIncreased toughness, force-responsive structural changes. lifechemicals.commit.edu
Advanced Polyesters/Polyamides MonomerHigh thermal stability, defined three-dimensional structure. nih.gov
Coordination Polymers/MOFs Organic LinkerTunable phosphorescence, catalytic activity, gas storage. rsc.orgnih.gov

Integration with Machine Learning for Property Prediction and Synthetic Design

The intersection of chemistry and artificial intelligence is creating powerful new tools for molecular discovery. Machine learning (ML) and AI are poised to accelerate the development of applications for this compound significantly. eurekalert.org

ML models can be trained on existing data to predict the physical, chemical, and biological properties of new molecules. ornl.govmdpi.com For this compound, ML algorithms could predict the properties of polymers derived from it, such as their melting point, tensile strength, or degradation temperature, without the need for laborious synthesis and testing. This allows for the rapid computational screening of vast libraries of virtual materials to identify the most promising candidates for specific applications. mit.edu

Identify novel, more efficient stereoselective synthetic routes.

Optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and purity.

Propose pathways to complex derivatives that would be difficult to design through human intuition alone.

The future involves creating a closed-loop system where AI proposes new materials based on desired properties, devises a synthetic route, and an automated robotic platform performs the synthesis and testing, feeding the results back into the model for continuous improvement. eurekalert.orgnih.gov

Biomimetic Approaches to Cyclobutane Synthesis

Nature is a master chemist, producing a vast array of complex molecules, including many that contain cyclobutane rings. rsc.org These natural products are often synthesized via highly selective photochemical or enzymatic [2+2] cycloaddition reactions. rsc.orgresearchgate.net Biomimetic synthesis seeks to emulate these natural strategies to achieve unparalleled efficiency and selectivity in the lab.

Research in this area focuses on understanding the biosynthetic pathways of cyclobutane-containing natural products. rsc.orgresearchgate.net By studying the enzymes (photolyases) and conditions that nature employs, chemists can gain inspiration for new, greener synthetic methods. wikipedia.org For instance, light-induced [2+2] cycloadditions can be performed in water or other environmentally benign solvents, mimicking natural photochemical reactions. researchgate.net

The ultimate goal is to harness enzymes directly or design artificial enzyme catalysts that can produce specific stereoisomers of this compound on demand. This approach offers the potential for highly sustainable and atom-economical syntheses, operating at ambient temperature and pressure with minimal waste. This represents a paradigm shift from traditional organic synthesis towards more biologically inspired and environmentally friendly chemical manufacturing.

Q & A

Q. Experimental Matrix :

RunTemp (°C)AtmosphereCatalystOutcome (Mass Loss %)
1150N₂No5.2
2200AirYes98.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.